2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
The compound 2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one features a chromeno[2,3-d]pyrimidine core fused with a coumarin-like scaffold. Key structural elements include:
- A 4-methylphenyl substituent at the 2-position of the chromeno-pyrimidine ring.
- A sulfanyl (thioether) bridge linking the chromeno-pyrimidine to a piperidin-1-yl ethanone moiety.
Properties
IUPAC Name |
2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-17-9-11-18(12-10-17)23-26-24-20(15-19-7-3-4-8-21(19)30-24)25(27-23)31-16-22(29)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKCJPCYUSCDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structurally and functionally related compounds, emphasizing substituent effects, synthetic routes, and pharmacological profiles.
Table 1: Structural and Functional Comparison of Chromeno-Pyrimidine Derivatives
Substituent Effects on Bioactivity
- Sulfanyl vs. Thioxo Groups : Sulfanyl bridges (as in the target compound) enhance membrane permeability compared to thioxo derivatives (e.g., compound in ), but thioxo groups may improve metal-binding capacity for enzyme inhibition .
- Piperidine vs. Tetrahydroquinoline: Piperidine (target compound) confers better solubility in polar solvents than tetrahydroquinoline (), but the latter may enhance CNS penetration due to increased lipophilicity.
- Aromatic Substituents : The 4-methylphenyl group (target compound) balances steric bulk and electron-donating effects, whereas ethoxy or acetamide groups () may improve metabolic stability.
Computational and Experimental Insights
- Drug-Likeness: Chromeno[4,3-d]pyrimidine derivatives () exhibit favorable Lipinski parameters (molecular weight <500, logP <5), whereas bulkier hybrids (e.g., ) may require formulation adjustments.
- Bioactivity Gaps: While thieno-pyrimidine hybrids () show measurable antimicrobial activity, the target compound’s bioactivity remains theoretical without experimental validation.
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